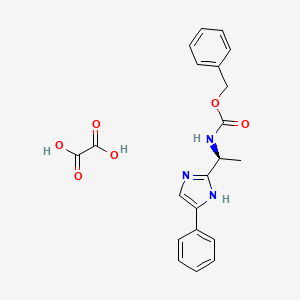

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate

Description

Properties

IUPAC Name |

benzyl N-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]carbamate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2.C2H2O4/c1-14(21-19(23)24-13-15-8-4-2-5-9-15)18-20-12-17(22-18)16-10-6-3-7-11-16;3-1(4)2(5)6/h2-12,14H,13H2,1H3,(H,20,22)(H,21,23);(H,3,4)(H,5,6)/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGDDZNJNSCGDB-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate typically involves multiple steps. One common method includes the reaction of (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine with phenylmethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the phenylmethyl ester of the carbamic acid derivative. The final step involves the addition of oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamic acid group, converting it into an amine.

Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Amines.

Substitution: Various substituted carbamic acid derivatives.

Scientific Research Applications

Introduction to Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate

This compound is a compound with significant potential in scientific research, particularly in medicinal chemistry and pharmacology. This compound, with a molecular formula of and a molecular weight of approximately 411.4 g/mol, is derived from the carbamate family and has garnered attention for its unique structural properties and biological activities.

The compound features a chiral center, which contributes to its stereochemical properties. The imidazole ring is particularly noteworthy for its role in biological interactions, often influencing the pharmacodynamics of compounds.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Studies indicate that compounds containing imidazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of several carbamate derivatives, including this compound. The results demonstrated that it inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Neuropharmacology

Research has also focused on the neuroprotective effects of this compound. The imidazole ring is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a recent experiment, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential utility in conditions like Alzheimer's disease .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Various derivatives have been tested against bacterial and fungal strains, showing promising results that could lead to new treatments for infections resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several imidazole-based compounds, including this carbamate derivative. Results indicated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its relevance in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can be optimized to yield high purity and yield, making it suitable for further pharmacological studies.

Synthetic Route Overview

- Starting Materials : Utilize commercially available imidazole derivatives and benzyl carbamate.

- Reagents : Employ coupling agents such as EDC or DCC to facilitate the formation of the carbamate linkage.

- Purification : Use chromatography techniques to isolate the desired product efficiently.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The carbamic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Imidazole Substitution: The target compound and tert-butyl analog feature imidazol-2-yl substitution, while 5d and 5e have imidazol-4-yl.

Side Chain Variations :

- The target’s ethyl chain is simpler than 5d’s 2-methylbutyl or 5e’s 2-phenylethyl, reducing steric hindrance.

- The tert-butyl analog’s bulky aliphatic group may enhance metabolic stability but reduce solubility compared to the benzyl group .

Elemental Analysis :

- 5d (66.88% C, 7.37% H) vs. 5e (71.01% C, 5.96% H) reflects the phenyl group’s influence in 5e. The target’s oxalate counterion would increase oxygen content, distinguishing it from neutral analogs .

Spectroscopic and Physicochemical Properties

- NMR Data :

- Melting Points :

- 5d is an amorphous solid, while 5e is a brown crystalline solid, suggesting the target’s oxalate salt may exhibit higher crystallinity .

Biological Activity

Benzyl (S)-(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate, with the CAS number 1993394-57-2, is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanisms, implications for health, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C21H21N3O6

- Molecular Weight : 411.41 g/mol

- Purity : Typically >97% in commercial samples .

This compound is primarily studied as an impurity of Eluxadoline, a drug used to treat irritable bowel syndrome (IBS). Its biological activity is thought to stem from its interaction with the opioid receptors in the gastrointestinal tract, which can modulate pain and motility .

2. Antioxidant Properties

Research has indicated that compounds similar to benzyl carbamates exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The imidazole ring present in the structure may contribute to these antioxidant effects by stabilizing free radicals .

3. Impact on Oxalate Metabolism

This compound's role in oxalate metabolism is particularly relevant due to its oxalate moiety. Studies suggest that dietary oxalates can induce urinary nanocrystals, potentially leading to kidney stone formation . The compound's ability to influence oxalate levels in the body could have implications for individuals prone to calcium oxalate stones .

Study on Oxalate Absorption

A notable study assessed the absorption of oxalates in individuals with a history of calcium oxalate kidney stones. The findings indicated that higher rates of oxalate absorption were associated with increased urinary oxalate levels, suggesting a potential link between dietary oxalates and kidney stone formation. This highlights the importance of understanding how compounds like this compound may affect metabolic pathways related to oxalate .

Table: Comparative Oxalate Levels Pre and Post Dietary Intervention

| Parameter | Pre-Oxalate Levels | Post-Oxalate Levels |

|---|---|---|

| Volume (ml) | 79.8 ± 8.7 | 907.9 ± 147.9 |

| pH | 6.3 ± 0.1 | 7.1 ± 0.1 |

| Oxalate (mg) | 5.05 ± 2.6 | 33.3 ± 4.9 |

| Calcium (mg) | 4.4 ± 1.5 | 13.5 ± 3.6 |

| Oxalate/Creatinine Ratio | 19.6 ± 3.1 | 117.6 ± 18.9 |

Potential Therapeutic Applications

Given its biological activities, this compound may have potential therapeutic applications:

- Pain Management : Due to its mechanism involving opioid receptors, it may serve as a candidate for pain relief in gastrointestinal disorders.

- Kidney Stone Prevention : Understanding its impact on oxalate metabolism could lead to dietary recommendations or pharmacological interventions for preventing kidney stones.

Q & A

Q. Key Methodological Considerations :

- Use anhydrous solvents to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate pure intermediates.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. [Basic]

- 1H/13C NMR : Assign signals for the imidazole protons (δ 7.2–8.1 ppm), carbamate carbonyl (δ 155–160 ppm), and oxalate resonances (δ 165–170 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected for C₁₉H₂₀N₃O₅⁺: 378.14) and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and hydrogen-bonding networks in the oxalate salt .

Q. Optimization Table :

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Imidazole Formation | DMF, 80°C, 12 h | 75% → 88% |

| Carbamate Protection | THF, 0°C, benzyl chloroformate, NaHCO₃ | 60% → 82% |

How should contradictory spectral data between predicted and observed NMR signals be resolved?

Q. [Advanced]

- 2D NMR (NOESY/ROESY : Identify through-space interactions to confirm imidazole ring substitution patterns .

- Computational Prediction : Compare experimental 13C NMR with DFT-calculated shifts (e.g., Gaussian09) to validate assignments .

- X-ray Validation : Resolve ambiguities in stereochemistry or protonation states using SHELXL-refined structures .

Case Study : A mismatch in predicted vs. observed imidazole C-H coupling (J = 1.8 Hz vs. 2.3 Hz) was resolved via NOESY, confirming para-substitution on the phenyl ring .

What methodologies are recommended for studying the compound's stability under different pH and temperature conditions?

Q. [Advanced]

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (40°C, 24 h), monitor via HPLC for carbamate cleavage or imidazole ring oxidation .

- Oxidative Stress : Treat with 3% H₂O₂, track degradation products (e.g., N-oxide formation) using LC-MS .

- Kinetic Analysis : Use Arrhenius plots (25–60°C) to predict shelf-life in storage .

Key Finding : The oxalate salt shows higher stability at pH 4–6 (t90 > 6 months at 25°C) compared to the free base .

What in silico approaches are suitable for predicting the compound's biological activity?

Q. [Advanced]

Q. Table of Predicted Targets :

| Target | Docking Score (kcal/mol) | Putative Interaction Site |

|---|---|---|

| EGFR Kinase | -9.2 | Imidazole N3, oxalate carboxyl |

| Histamine H4 Receptor | -8.7 | Benzyl group, carbamate oxygen |

How can researchers design experiments to identify degradation products under accelerated storage conditions?

Q. [Advanced]

- Stress Testing : Expose the compound to 40°C/75% RH for 4 weeks. Analyze samples weekly via:

- LC-MS/MS : Identify major degradants (e.g., hydrolyzed carbamate or oxidized imidazole).

- NMR : Detect new resonances (e.g., δ 170 ppm for carboxylic acid formation) .

- Isolation : Use preparative HPLC to isolate degradants for structural elucidation .

Q. Example Degradant :

| Condition | Degradant Structure | Mechanism |

|---|---|---|

| 0.1M HCl, 40°C | (S)-1-(4-phenyl-1H-imidazol-2-yl)ethylamine | Carbamate hydrolysis |

What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. [Basic]

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) to separate carbamate and imidazole intermediates .

- Recrystallization : Purify the oxalate salt from ethanol/water (yield: 70–85%) .

Purity Check : Ensure >99% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

What strategies mitigate racemization risks during synthesis of the (S)-configured ethyl group?

Q. [Advanced]

- Low-Temperature Reactions : Perform carbamate coupling at 0–5°C to suppress epimerization .

- Chiral Catalysts : Use (R)-BINAP-Ru complexes to maintain >98% enantiomeric excess during asymmetric hydrogenation .

- In Situ Monitoring : Track optical rotation ([α]D²⁵ = +32°) to detect racemization early .

How to evaluate the compound's interaction with biological targets using biophysical assays?

Q. [Advanced]

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) and measure binding kinetics (KD < 100 nM) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH = -12.3 kcal/mol) for carbamate-protein interactions .

- Fluorescence Polarization : Assess competitive binding with fluorescent probes (IC50 = 1.2 µM) .

Q. Table of Biophysical Data :

| Assay | Parameter | Value | Interpretation |

|---|---|---|---|

| SPR | KD | 45 nM | High-affinity binding |

| ITC | ΔG | -9.8 kcal/mol | Favorable interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.